molecular formula C15H18N2 B12536768 3-Methyl-8-(3-piperidinyl)quinoline

3-Methyl-8-(3-piperidinyl)quinoline

Cat. No.: B12536768
M. Wt: 226.32 g/mol
InChI Key: BHTUTNDFQYHQDC-UHFFFAOYSA-N
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Description

3-Methyl-8-(3-piperidinyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methyl group at the 3-position and a piperidinyl group at the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(3-piperidinyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylquinoline with piperidine in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(3-piperidinyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-8-(3-piperidinyl)quinoline has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-8-(3-piperidinyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-(3-piperidinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperidinyl groups enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

3-methyl-8-piperidin-3-ylquinoline

InChI

InChI=1S/C15H18N2/c1-11-8-12-4-2-6-14(15(12)17-9-11)13-5-3-7-16-10-13/h2,4,6,8-9,13,16H,3,5,7,10H2,1H3

InChI Key

BHTUTNDFQYHQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)C3CCCNC3)N=C1

Origin of Product

United States

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